molecular formula C14H17N3O3S B2428025 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 761422-06-4

2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B2428025
CAS No.: 761422-06-4
M. Wt: 307.37
InChI Key: GCAZRHNPRLOQGK-UHFFFAOYSA-N
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Description

2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic compound that features a furan ring, an oxadiazole ring, and a piperidine ring

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies on these derivatives can lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, the compound can be explored for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to the development of new medications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable component in material science research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a furan-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding oxadiazole.

    Thioether Formation: The oxadiazole derivative is then reacted with an appropriate alkyl halide to introduce the sulfanyl group.

    Piperidine Introduction: The final step involves the reaction of the intermediate with 4-methylpiperidine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the furan ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives, hydrogenated furan derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for amides, potentially allowing the compound to mimic or inhibit natural substrates. The piperidine ring may enhance its binding affinity to certain targets, while the furan ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one
  • Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
  • 5-Furan-2yl [1,3,4]oxadiazole-2-thiol

Uniqueness

Compared to similar compounds, 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is unique due to the presence of the 4-methylpiperidine moiety. This structural feature can significantly influence its chemical reactivity and biological activity, potentially offering advantages in terms of selectivity and potency in various applications.

Properties

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-10-4-6-17(7-5-10)12(18)9-21-14-16-15-13(20-14)11-3-2-8-19-11/h2-3,8,10H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAZRHNPRLOQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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